1-Benzoyl-4-(4-hydroxyphenyl)piperazine

Description

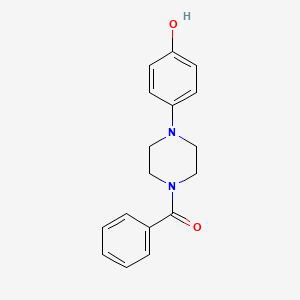

1-Benzoyl-4-(4-hydroxyphenyl)piperazine is a piperazine derivative featuring a benzoyl group at the 1-position and a 4-hydroxyphenyl substituent at the 4-position of the piperazine ring. This compound is structurally distinguished by its dual aromatic substituents, which confer unique physicochemical and biological properties. Synthetically, analogous compounds are often prepared via nucleophilic substitution or acylation reactions, as seen in methods for related derivatives like 1-acetyl-4-(4-hydroxyphenyl)piperazine, where acetylation of 4-hydroxyphenylpiperazine dihydrobromide is optimized to minimize by-products .

Properties

Molecular Formula |

C17H18N2O2 |

|---|---|

Molecular Weight |

282.34 g/mol |

IUPAC Name |

[4-(4-hydroxyphenyl)piperazin-1-yl]-phenylmethanone |

InChI |

InChI=1S/C17H18N2O2/c20-16-8-6-15(7-9-16)18-10-12-19(13-11-18)17(21)14-4-2-1-3-5-14/h1-9,20H,10-13H2 |

InChI Key |

HLHIBKQQUQBPKU-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)O)C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Substituent Variations

Piperazine derivatives exhibit diverse biological activities and physicochemical properties depending on substituents. Key structural variations include:

Key Observations :

- Electron-Withdrawing vs.

- Aromatic vs. Aliphatic Substituents : Benzylpiperazines (e.g., BZP) show psychostimulatory effects, whereas phenylpiperazines like the target compound are less associated with recreational abuse due to reduced CNS penetration .

Physicochemical Properties

Key Observations :

- Spacer Influence: Direct attachment of bulky groups (e.g., benzoyl) reduces solubility compared to derivatives with ethylene or methylene spacers (e.g., piperazine-quinolones in ).

- pKa and Bioavailability : The hydroxyl group in this compound raises its pKa (~6.5–7.0), favoring ionization at physiological pH and moderate solubility, whereas nitro or bromo substituents lower solubility .

Key Observations :

- Antifungal vs. Anticancer : Acetyl derivatives (e.g., ) show antifungal activity, while benzoyl-substituted compounds may exhibit broader applications due to increased lipophilicity.

- Receptor Specificity: Piperazine substitution in naphthoquinones () and tyrosinase inhibitors () highlights the role of substituents in modulating target interactions.

Preparation Methods

Reaction Mechanism and Conditions

The most straightforward route involves the acylation of 4-(4-hydroxyphenyl)piperazine with benzoyl chloride. This method leverages nucleophilic attack by the piperazine nitrogen on the electrophilic carbonyl carbon of benzoyl chloride.

In a representative procedure from, 0.01 moles of piperazine derivatives were refluxed with benzoyl chloride in methanol containing anhydrous potassium carbonate for five hours. The reaction mixture was cooled, precipitated in ice-cold water, and recrystallized from ethanol, yielding 68% of the target compound. Key parameters include:

Optimization and Challenges

Excess benzoyl chloride risks di-benzoylation, necessitating stoichiometric precision. Patent CN1257163C highlights the use of alcohol solvents (e.g., ethanol) to improve selectivity, achieving 62–68% yields. Purification via recrystallization from ethanol or ethyl acetate ensures >95% purity.

Stepwise Synthesis via Intermediate Formation

Preparation of 1-(4-Hydroxyphenyl)piperazine

The precursor 1-(4-hydroxyphenyl)piperazine is synthesized through nucleophilic substitution. As detailed in, 4-hydroxyaniline reacts with dichloroethylamine hydrochloride in water at 50–60°C under basic conditions (NaOH), yielding 92% of the intermediate. Alternative methods from employ N,N-di(2-chloroethyl)-4-N-methyl-p-nitroaniline and p-methoxyaniline in DMF or toluene, with yields exceeding 87%.

Demethylation and Functionalization

For substrates with protecting groups, demethylation using hydrobromic acid in tetrahydrofuran (THF) converts methoxy intermediates to hydroxyl derivatives, as demonstrated in with 55% yield.

Benzoylation of the Piperazine Intermediate

The final step involves reacting 1-(4-hydroxyphenyl)piperazine with benzoyl chloride. A protocol from specifies glacial acetic acid as a catalyst in ethanol under reflux for 8–10 hours, yielding 62.6–83.8% of 1-Benzoyl-4-(4-hydroxyphenyl)piperazine.

Catalytic Hydrogenation of Nitro Precursors

Nitro Group Reduction

Patent EP1230231B1 describes catalytic hydrogenation of nitro-containing intermediates using palladium on charcoal (5% Pd/C) under 1–5 atm H₂ at 20–30°C. For example, N-(4-Hydroxyphenyl)-N'-(4'-nitrophenyl)-piperazine was reduced to the corresponding amine with sodium hypophosphite, achieving complete conversion in 30–45 minutes.

Post-Hydrogenation Benzoylation

The resultant amine is subsequently benzoylated using benzoyl chloride in methanol or DMF, following methods analogous to. This two-step approach avoids side reactions associated with direct acylation but requires additional purification steps.

Comparative Analysis of Methodologies

Yield and Efficiency

Industrial Scalability

The stepwise method in and is favored for large-scale production due to robust intermediates and predictable yields. In contrast, catalytic hydrogenation demands specialized infrastructure but offers superior atom economy.

Emerging Techniques and Innovations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.